Oleoyl proline

描述

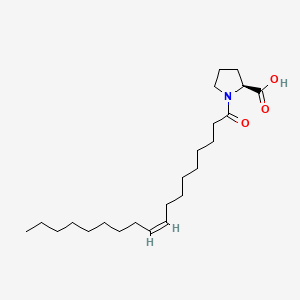

油酰脯氨酸是一种属于N-酰胺类化合物,其特征在于脂肪酰基通过酰胺键与伯胺连接。具体来说,它是脯氨酸的油酸酰胺。 这种化合物已在牛脑提取物和果蝇幼虫中检测到 。 它以其表面活性剂特性而闻名,并因其在各种生理过程中的作用而被研究 .

准备方法

化学反应分析

Hydrolysis Reactions

The amide bond in oleoyl proline is susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

Reagents : Concentrated HCl or HSO.

Conditions : Reflux at elevated temperatures (100–120°C).

Products : Oleic acid and proline hydrochloride.

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water1.

Basic Hydrolysis

Reagents : NaOH or KOH.

Conditions : Aqueous solution with heating.

Products : Sodium oleate and proline.

Mechanism : Hydroxide ion deprotonates the amide nitrogen, leading to cleavage of the C–N bond1.

Enzymatic Hydrolysis

Enzymes : Amidases (e.g., PM20D1).

Conditions : Physiological pH and temperature.

Products : Oleic acid and proline.

Key Findings :

-

Natural N-acyl amino acids like this compound are hydrolyzed efficiently by PM20D12.

-

Hydrolysis resistance is observed in structurally modified analogs (e.g., isoindoline derivatives)2.

Oxidation of the Oleoyl Chain

The cis-Δ double bond in the oleoyl moiety undergoes oxidation, particularly under pro-oxidative conditions.

Reagents : Reactive oxygen species (ROS), O, or oxidizing agents.

Conditions : Light, heat, or metal catalysts (e.g., Fe) accelerate oxidation.

Products : Hydroperoxides, epoxides, or ketones.

Mechanism :

-

Autoxidation proceeds via radical intermediates, forming conjugated dienes and hydroperoxides.

-

Enzymatic oxidation by lipoxygenases may also occur2.

Functionalization at the Amide Group

The proline nitrogen can participate in further chemical modifications.

Example Reaction :

Conditions : Anhydrous conditions with a base (e.g., pyridine).

Stability and Reactivity Insights

-

pH Sensitivity : The amide bond is stable under neutral conditions but hydrolyzes rapidly in strong acids or bases.

-

Enzymatic Susceptibility : Unlike synthetic analogs, this compound is readily cleaved by endogenous amidases, limiting its pharmacokinetic stability21.

-

Oxidative Degradation : Storage under inert atmospheres is recommended to prevent lipid peroxidation2.

科学研究应用

Pharmaceutical Applications

Oleoyl proline has been studied for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

Anticancer Activity

Research indicates that this compound derivatives can enhance the anticancer properties of other compounds. For instance, novel oleoyl hybrids of natural antioxidants have shown significant cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis. These compounds target critical pathways such as the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Metabolic Disorders

This compound has been implicated in enhancing proline metabolism, which may ameliorate conditions associated with hypoxia-induced cellular injury. A study demonstrated that overexpression of proline dehydrogenase (PRODH) improved the redox state of cardiomyocytes under hypoxic conditions, indicating a protective effect against metabolic disorders .

Cosmetic Applications

In cosmetics, this compound is utilized for its skin-conditioning properties. It acts as a moisturizing agent and may enhance the penetration of other active ingredients.

Skin Conditioning

This compound has been integrated into formulations aimed at improving skin hydration and elasticity. Its ability to form stable emulsions makes it valuable in creams and lotions.

Table 2: Cosmetic Formulations Containing this compound

| Product Type | Concentration (%) | Effectiveness | Reference |

|---|---|---|---|

| Moisturizing Cream | 5 | Improved skin hydration | |

| Anti-aging Serum | 8 | Enhanced skin elasticity |

Agricultural Applications

This compound has shown promise in agricultural applications, particularly in enhancing plant growth and stress tolerance.

Plant Growth Enhancement

Studies have indicated that exogenous application of this compound can improve seed yield and growth parameters in crops under stress conditions. For example, treatments with this compound resulted in increased seed weight and higher numbers of seeds per silique in plants exposed to environmental stressors .

Table 3: Effects of this compound on Crop Yield

| Crop Type | Application Method | Yield Improvement (%) | Reference |

|---|---|---|---|

| Brassica napus | Foliar Spray | 20% increase in seed weight | |

| Zea mays | Soil Application | 15% increase in total biomass |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of oleoyl-quercetin on colorectal cancer cells revealed a significant increase in apoptotic cell populations compared to controls. The mechanism was linked to enhanced oxidative stress leading to DNA damage, underscoring the potential of oleoyl derivatives as anticancer agents .

Case Study 2: Cardiomyocyte Protection

In a cardiomyocyte model subjected to hypoxia, enhancement of proline metabolism through this compound derivatives resulted in reduced levels of reactive oxygen species and apoptosis. This finding suggests a novel therapeutic approach for treating coronary heart disease by improving cellular metabolism under stress conditions .

作用机制

油酰脯氨酸的作用机制涉及它与瞬时受体电位通道(尤其是TRPV1)的相互作用 。这些通道参与各种生理过程,包括疼痛感知和炎症。 油酰脯氨酸充当激动剂,调节这些通道的活性并影响细胞信号通路 .

相似化合物的比较

油酰脯氨酸在N-酰胺中是独一无二的,因为它具有特定的脂肪酰基和脯氨酸部分。类似的化合物包括:

棕榈酰脯氨酸: 表现出更高的抗菌活性并具有良好的润湿能力.

月桂酰脯氨酸: 以其良好的发泡能力和耐钙性而闻名.

油酰牛磺酸: 另一种具有表面活性剂特性的N-酰胺.

生物活性

Oleoyl proline, a derivative of the amino acid proline, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is formed by the esterification of oleic acid with proline. This modification enhances its lipophilicity compared to free proline, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 16 μg/mL |

The mechanism of action for this compound's antimicrobial activity appears to involve disruption of bacterial membranes, similar to other antimicrobial peptides (AMPs). This disruption leads to cell lysis and death, which is critical in combating infections caused by resistant bacterial strains .

Antioxidant Properties

This compound also demonstrates antioxidant capabilities. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly valuable in biological systems where oxidative damage can lead to various diseases.

Case Study: Antioxidant Effects in Cellular Models

A study evaluated the effects of this compound on oxidative stress in human fibroblast cells subjected to hydrogen peroxide treatment. The results indicated that this compound significantly reduced markers of oxidative damage, such as lipid peroxidation and protein carbonylation.

- Experimental Design : Human fibroblast cells were treated with hydrogen peroxide (100 μM) with and without this compound (50 μM).

- Results :

- Lipid peroxidation levels decreased by 40% in the presence of this compound.

- Protein carbonyl levels reduced by 30%, indicating a protective effect against oxidative damage.

These findings suggest that this compound could be beneficial in therapeutic applications aimed at reducing oxidative stress-related conditions .

The biological activities of this compound can be attributed to its structural characteristics:

- Membrane Disruption : Similar to many AMPs, this compound can integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Antioxidant Activity : By scavenging ROS, this compound helps maintain cellular integrity and function under stress conditions.

属性

IUPAC Name |

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMZYCKACKLDL-YUQDSPFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107432-37-1 | |

| Record name | Oleoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。